![molecular formula C16H18Cl3N3O2S B2867289 2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1329851-34-4](/img/structure/B2867289.png)
2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride
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Description
This compound is a derivative of 2,4-Dichlorophenoxyacetic acid , which is a common type of synthetic auxin and herbicide. The molecule contains a 2,4-dichlorophenoxy moiety and a tetrahydrothiazolopyridinyl moiety, linked by an acetamide group. The presence of the hydrochloride indicates that this compound is likely a salt form, which could affect its solubility and stability .
Molecular Structure Analysis
The molecular formula of this compound is C16H22Cl2O3 . It likely has a complex 3D structure due to the presence of the tetrahydrothiazolopyridine ring system.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, 2,4-D has a melting point of 138.68°C and is moderately soluble in unbuffered water .Scientific Research Applications
Toxicologic Studies
Toxicologic studies have been conducted on related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and chlorpyrifos. These studies focus on understanding the fatal overdose effects, including plasma levels and tissue cholinesterase inhibition, highlighting the importance of determining toxicological profiles for chemical safety assessments (Osterloh, Lotti, & Pond, 1983).
Environmental Impact and Occupational Exposure
Research on phenoxyherbicides and chlorophenols, which share a chlorophenoxy group with the query compound, examines the environmental impact and risks associated with occupational exposure. These studies explore the association between exposure to these chemicals and the development of health conditions such as soft tissue sarcoma (Smith et al., 1984) and implications for cancer risk among pesticide applicators (Smith et al., 1992).
Mechanisms of Action and Metabolism
Studies on compounds with similar chemical structures, such as ticagrelor, provide insights into their absorption, distribution, metabolism, and excretion in the human body. Understanding the pharmacokinetics of these compounds can inform their potential therapeutic applications and safety profiles (Teng, Oliver, Hayes, & Butler, 2010).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S.ClH/c1-2-21-6-5-12-14(8-21)24-16(19-12)20-15(22)9-23-13-4-3-10(17)7-11(13)18;/h3-4,7H,2,5-6,8-9H2,1H3,(H,19,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZINIAOKPKQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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